![molecular formula C21H17N5O3S B292134 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B292134.png)
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide, also known as Compound X, is a novel small molecule that has been synthesized for scientific research purposes. This compound has shown potential in various biochemical and physiological studies and has been a subject of interest for many researchers.
作用機序
The mechanism of action of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X involves the inhibition of various enzymes and proteins that are involved in cancer growth, inflammation, and infectious diseases. 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X inhibits the activity of tyrosine kinases, which are involved in cancer growth. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. In infectious diseases, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X inhibits the activity of various enzymes and proteins that are involved in the growth and replication of bacteria and viruses.
Biochemical and Physiological Effects:
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X has various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious diseases, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X inhibits the growth and replication of bacteria and viruses.
実験室実験の利点と制限
The advantages of using 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X in lab experiments include its low toxicity and high specificity. It has been shown to have minimal side effects and can be used in various in vitro and in vivo studies. However, the limitations of using 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X include its high cost and limited availability. It can also be difficult to synthesize and purify 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X, which can limit its use in some studies.
将来の方向性
There are several future directions for the use of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X in scientific research. One direction is the development of more efficient synthesis methods to increase the availability of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X. Another direction is the study of its potential in other disease areas, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X and its potential for use in combination therapies.
合成法
The synthesis of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X involves a series of chemical reactions that include the reaction between 4-methylphenylamine and ethyl 2-chloroacetate to form N-(4-methylphenyl)acetamide. This is followed by the reaction between N-(4-methylphenyl)acetamide and thiourea to form 2-(4-methylphenyl)-1,3-thiazolidin-4-one. The final step involves the reaction between 2-(4-methylphenyl)-1,3-thiazolidin-4-one and 5-cyano-6-chlorouracil to form 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X.
科学的研究の応用
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X has shown potential in various scientific research applications. It has been used in studies related to cancer, inflammation, and infectious diseases. In cancer studies, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation studies, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease studies, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X has been shown to inhibit the growth of bacteria and viruses.
特性
分子式 |
C21H17N5O3S |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C21H17N5O3S/c1-13-7-9-14(10-8-13)18-16(11-22)19(28)26-21(25-18)30-12-17(27)24-20(29)23-15-5-3-2-4-6-15/h2-10H,12H2,1H3,(H,25,26,28)(H2,23,24,27,29) |
InChIキー |
GDMIIOPOBAYADV-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC(=O)NC3=CC=CC=C3)C#N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC(=O)NC3=CC=CC=C3)C#N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC(=O)NC3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2E)-2-(2-amino-6-cyano-7-imino-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292052.png)
![(3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-7-imino-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292053.png)
![5,7-dimethyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292055.png)
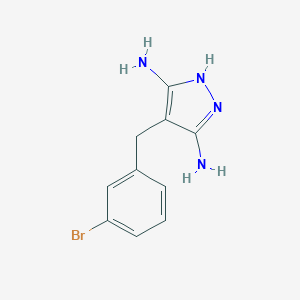
![2-{[4-cyclohexyl-5-(4,5-dihydro-2H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292060.png)

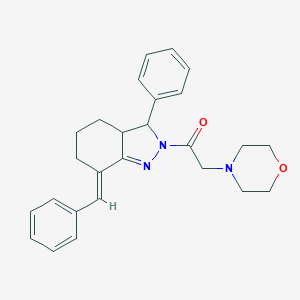
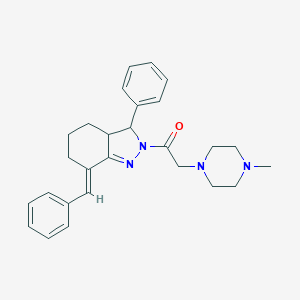
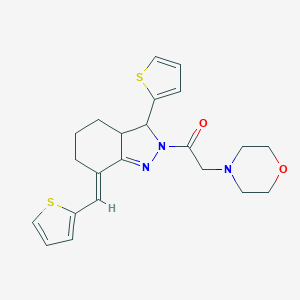

![2-{[5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B292070.png)
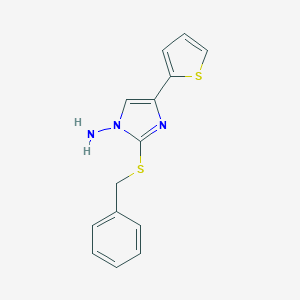

![2-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1H-imidazol-1-amine](/img/structure/B292074.png)